This article provides a comprehensive analysis of 2-Chloro-5-(trifluoromethoxy)phenol, detailing its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications. Each section is designed to give a thorough understanding of this compound, which is important in various fields such as pharmaceuticals and materials science.
The synthesis of 2-Chloro-5-(trifluoromethoxy)phenol generally involves several key steps. A common method includes the oxidation of 4-trifluoromethylbenzaldehyde to form 4-trifluoromethylphenol, followed by halogenation to introduce the chlorine atom at the desired position.
The molecular formula of 2-Chloro-5-(trifluoromethoxy)phenol is , with a molecular weight of approximately . The structure features:
The structural representation can be denoted by its SMILES notation: C1=CC(=C(C=C1C(F)(F)F)O)Cl
, indicating the specific arrangement of atoms within the compound .
2-Chloro-5-(trifluoromethoxy)phenol can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in research and industry .
The mechanism of action for 2-Chloro-5-(trifluoromethoxy)phenol primarily revolves around its reactivity due to the electron-withdrawing effects of both the chlorine and trifluoromethoxy groups. These groups enhance electrophilicity and influence nucleophilicity during reactions:
This behavior makes it a valuable compound in synthetic organic chemistry and pharmaceuticals .
The physical properties of 2-Chloro-5-(trifluoromethoxy)phenol include:
These properties indicate that it is a stable compound under standard laboratory conditions but requires careful handling due to its reactive nature .
2-Chloro-5-(trifluoromethoxy)phenol has several important applications across different scientific fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: